molecular formula C10H11NO4 B13586942 Methyl 2-methyl-4-(nitromethyl)benzoate

Methyl 2-methyl-4-(nitromethyl)benzoate

Cat. No.: B13586942
M. Wt: 209.20 g/mol
InChI Key: DOHINLQIOYGGKW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(nitromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a benzene ring substituted with a methyl group, a nitromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-(nitromethyl)benzoate can be synthesized through a multi-step process involving nitration and esterification reactionsThe final step involves esterification to form the desired ester compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(nitromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-methyl-4-(nitromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(nitromethyl)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester functional group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-(nitromethyl)benzoate is unique due to the presence of both a nitromethyl group and a methyl group on the benzene ring.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-methyl-4-(nitromethyl)benzoate

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

DOHINLQIOYGGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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